

physicochemical properties of fluorinated nitrosoanilines

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Compound of Interest

Compound Name: 2-fluoro-N-methyl-N-nitrosoaniline

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Physicochemical Properties and Methodological Workflows of Fluorinated Nitrosoanilines: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, I frequently encounter advantages posed by fluorinated nitrosoanilines. These compounds—encompassing both N-nitrosoanilines and C-nitrosoanilines—serve as critical in oxide (NO) donors, and versatile directing groups in transition-metal catalysis. The strategic incorporation of fluorine atoms fundamentally alters their driving enhancements in metabolic stability, lipophilicity, and target binding affinity.

This technical guide dissects the core physicochemical properties of fluorinated nitrosoanilines, elucidates their mechanistic behaviors, and provides experimental protocols for their synthesis and characterization.

Core Physicochemical Properties

The introduction of fluorine into the nitrosoaniline scaffold exerts profound electronic and steric effects. Fluorine is the most electronegative element (3.98) and the resulting C–F bond is exceptionally strong, boasting a bond dissociation energy of approximately 485.67 kJ/mol[1].

- Electronic Modulation and Reactivity:** In N-nitrosoanilines, the strong electron-withdrawing inductive effect of the fluorinated aromatic ring decreases the electron density on the amine nitrogen. This alters the rotational barrier of the N–NO bond and stabilizes the molecule against premature degradation. Consequently, fluorinated nitrosoanilines serve as highly efficient directing groups in Rh(III)- and Pd(II)-catalyzed C–H activation reactions, such as α -fluoroalkenylation[2].
- Monomer-Dimer Thermodynamics:** C-nitroso compounds exhibit a fascinating physicochemical property: they reversibly dimerize to form an azodioxo state or at low temperatures, the colorless azodioxo dimer predominates. Upon heating or dissolution, it dissociates into the blue/green nitroso monomer. The presence of fluorine on the aromatic ring significantly impacts the thermodynamics (ΔH° and ΔS°) of this equilibrium. Electron-withdrawing fluorine atoms typically destabilize the dimer monomer by reducing the electron density available for the N=N double bond formation in the azodioxo core.
- Lipophilicity and NO Donation:** Fluorination increases the partition coefficient (logP) of the molecule. In the context of NO donors, fluorinated nitrosoanilines are leveraged to control the release kinetics of NO and minimize the leaching of the donor molecule in physiological environments, a principle successfully demonstrated in nitrosothiols and nitroso-based biomedical devices[4].

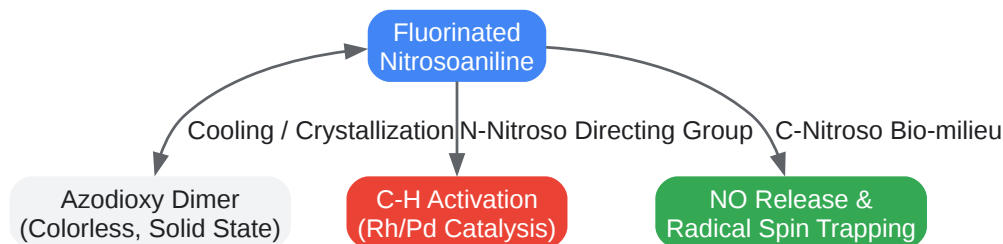
Data Presentation: Comparative Physicochemical Metrics

The following table summarizes the quantitative shifts in physicochemical properties upon fluorination of the nitrosoaniline scaffold.

Compound Class	C-F Bond Energy (kJ/mol)	Monomer-Dimer State (25°C, Solution)	Relative Lipophilicity (clogP)	Primary App
Non-Fluorinated C-Nitrosoaniline	N/A	Mixed (Monomer/Dimer)	Baseline (1.0x)	Spin Trapping
Mono-Fluorinated N-Nitrosoaniline	~485.67	Monomer (Stable N-NO)	+0.3 to +0.5 units	C-H Directing
Perfluorinated C-Nitrosoaniline	~485.67	Predominantly Monomer	+1.5 to +2.0 units	Controlled NO

Mechanistic Pathways & Logical Relationships

Understanding the reaction pathways of these compounds requires mapping their thermodynamic states to their operational utility. The diagram below pathways of fluorinated nitrosoanilines based on their structural class and environmental conditions.



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Fig 1. Thermodynamic equilibrium and divergent reaction pathways of fluorinated nitrosoanilines.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic guide the researcher.

Protocol 1: Synthesis of Fluorinated N-Nitrosoanilines

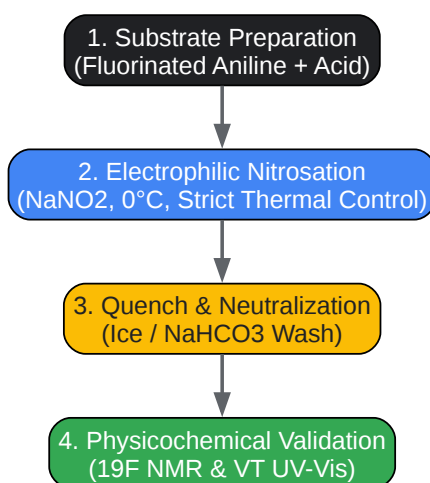
Objective: High-yield synthesis of N-alkyl-N-nitroso-fluoroaniline via electrophilic nitrosation. **Causality & Design:** The reaction relies on the generation (NO^+) from sodium nitrite in an acidic medium. Because NO^+ is highly reactive and prone to decomposition into nitrogen oxides at elevated temperatures, mandatory.

- **Substrate Preparation:** Dissolve 10.0 mmol of the fluorinated N-alkylaniline in 20 mL of a 1:1 mixture of glacial acetic acid and concentrated HCl. R ensures complete protonation of the amine and facilitates the rapid generation of NO^+ .
- **Thermal Equilibration:** Chill the reaction flask in an ice-brine bath to exactly 0 °C. Rationale: Exceeding 5 °C leads to the degradation of the nitrosated unwanted ring-nitration side reactions.
- **Nitrosation:** Add a pre-chilled aqueous solution of NaNO_2 (12.0 mmol in 5 mL H_2O) dropwise over 30 minutes under vigorous stirring. Rationale: Dr localized exothermic spikes, ensuring the nitrosonium ion reacts exclusively with the secondary amine.
- **Quenching and Extraction:** After 1 hour of stirring at 0 °C, pour the mixture over 50 g of crushed ice. Extract with dichloromethane (3 x 20 mL). Wash layers with saturated NaHCO_3 until CO_2 evolution ceases. Rationale: Neutralizing the acid prevents the acid-catalyzed denitrosation of the product.
- **Validation:** Analyze the crude product via ^{19}F and ^1H NMR. The disappearance of the N-H proton and the downfield shift of the N-alkyl protons confirm.

Protocol 2: Thermodynamic Profiling of the Monomer-Dimer Equilibrium

Objective: Quantify the monomer-dimer ratio of a fluorinated C-nitrosoaniline using UV-Vis spectroscopy.

- **Solution Preparation:** Prepare a 1.0 mM solution of the fluorinated C-nitroso compound in anhydrous dichloromethane.
- **Spectral Acquisition:** Record the UV-Vis spectrum from 250 nm to 800 nm at 25 °C. The monomer exhibits a characteristic weak $n \rightarrow \pi^*$ transition in 680–750 nm, appearing blue/green, while the azodioxy dimer absorbs strongly in the UV region (around 300 nm)[3].
- **Variable Temperature (VT) Analysis:** Heat the cuvette in 5 °C increments up to 40 °C. Rationale: As temperature increases, the dimer dissociates. f observed if the system is a clean two-state equilibrium, validating the absence of thermal degradation.



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Fig 2. Standardized workflow for the synthesis and physicochemical profiling of nitrosoanilines.

Conclusion

The physicochemical properties of fluorinated nitrosoanilines—dictated by the extreme electronegativity and bond strength of fluorine—make them interesting in chemistry. By mastering their thermodynamic equilibria and leveraging their unique electronic profiles, researchers can deploy these compounds as radical catalysis or as precision-engineered NO donors in biomedical applications.

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